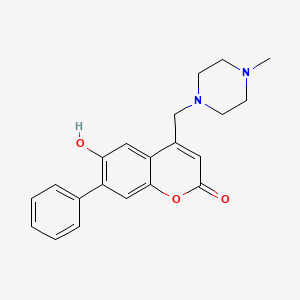

6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is known for its diverse biological activities. The chromen-2-one core is a common motif in natural products and medicinal chemistry, often associated with a wide range of pharmacological properties.

Synthesis Analysis

Although the specific synthesis of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, a series of chromen-1-ones were synthesized by a pseudo-three-component reaction involving a regioselective cascade reaction . Another compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was synthesized, although the method is not described in the abstract . These methods could potentially be adapted for the synthesis of the molecule .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a 2H-chromen-2-one core, which can be substituted at various positions to generate a wide array of derivatives with different properties. The crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system, with specific cell constants and the formation of linear chains in the crystallographic c-axis due to π-π stacking .

Chemical Reactions Analysis

The chromen-2-one derivatives are known to undergo various chemical reactions, which can be utilized to introduce different substituents and modify their biological activities. The pseudo-multicomponent reaction mentioned in one of the studies involves a Knoevenagel condensation followed by a Michael addition, which is a common strategy for constructing the chromen-2-one scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be influenced by the nature and position of substituents on the core structure. For example, the antioxidant activity of these compounds is dependent on the nature and number of substituents, with certain moieties like the ortho-dihydroxy (catechol) group conferring excellent activity . The nonlinear optical properties of the molecule 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, which is closely related to the molecule of interest, have been examined, suggesting its potential as an optical material .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one possess significant antimicrobial properties. For instance, a study conducted by Mandala et al. (2013) synthesized novel compounds similar in structure and tested their antibacterial and antifungal activities, finding them to exhibit significant inhibitory effects against various microbial strains. This suggests the potential of these compounds in developing new antimicrobial agents (Mandala et al., 2013).

Catalysis and Synthetic Applications

Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient catalyst for the synthesis of 4H-pyran derivatives, highlighting the versatility of related compounds in facilitating organic synthesis reactions. Niknam et al. (2013) explored this application, showcasing the role of these compounds in enhancing the efficiency of chemical processes (Niknam et al., 2013).

Neuroprotective Effects

Another study by Zuo et al. (2015) explored the neuroprotective properties of a novel synthetic derivative of coumarin, which includes the structural motif of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one. This research indicated that the compound could protect against cell loss and spatial learning impairments resulting from transient global ischemia, suggesting potential applications in neuroprotective therapies (Zuo et al., 2015).

Anticholinesterase Activity

Filippova et al. (2019) synthesized derivatives of 6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one and assessed their anticholinesterase activity. The study found that these compounds exhibit inhibitory activity against butyrylcholinesterase, which could be beneficial in the treatment of diseases like Alzheimer's (Filippova et al., 2019).

Chemical Sensing and Environmental Applications

Some derivatives have been investigated for their application as chemical sensors. A study by Joshi et al. (2016) demonstrated the use of a synthesized coumarin derivative for the fluorogenic recognition of Fe3+ and Cu2+ ions in aqueous solutions, highlighting the potential of these compounds in environmental monitoring and as sensors in analytical chemistry (Joshi et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-7-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-22-7-9-23(10-8-22)14-16-11-21(25)26-20-13-17(19(24)12-18(16)20)15-5-3-2-4-6-15/h2-6,11-13,24H,7-10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTXVFHHDZHPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-7-phenyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)